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Abstract

Penicillium roqueforti, a fungus renowned for its role in the maturation of blue-veined cheeses,
is also a prolific producer of a diverse array of secondary metabolites. Among these are the
eremophilane-type sesquiterpenoids, including Eremofortin C (EC). Eremofortin C is a
significant intermediate in the biosynthesis of the mycotoxin PR toxin.[1][2][3] Understanding
the strains that produce Eremofortin C, the conditions that favor its synthesis, and the
methodologies to isolate and quantify it is crucial for research in mycotoxicology, fungal
genetics, and drug discovery. This document provides a comprehensive technical overview of
P. roqueforti strains known to produce Eremofortin C, detailing the biosynthetic pathway,
experimental protocols for its production and analysis, and quantitative data from various
studies.

Data on Eremofortin C Production

Quantitative analysis of Eremofortin C production is essential for strain selection and
optimization of culture conditions. Production levels are highly dependent on the specific strain,
culture medium, and physical parameters such as temperature, pH, and aeration.[1][3] Several
studies have quantified the production of Eremofortin C and its related metabolites.
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A study of 17 different Penicillium roqueforti strains from the American Type Culture Collection
(ATCC) found that 13 were capable of producing Eremofortin C and PR toxin.[1][4] The
production of these metabolites was found to be significantly influenced by the culture medium,
with growth on cereals like corn yielding greater amounts than on legumes.[1] Optimal
conditions for the production of both EC and PR toxin were identified as a temperature range of
20 to 24°C and a pH of approximately 4.0.[1][3] Furthermore, stationary cultures demonstrated
higher toxin production compared to shaken cultures.[1][3]

The table below summarizes quantitative data from time-course studies on specific strains,
illustrating the dynamics of Eremofortin C production.
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Mycelial
Eremofor .
Culture ) . PR Toxin Dry
. . Time tinC . Referenc
Strain Condition . (mgl/cultu  Weight (
Point (mgl/cultu
s re) glculture
re)
)

2% yeast

extract,
P. 15%
roqueforti sucrose; Day 10 ~2.5 ~1.0 ~1.5 [2]
NRRL 849 stationary

culture at

25°C
Day 14 ~1.0 ~8.0 ~1.8 [2]
Day 18 <0.5 ~12.0 ~1.9 [2]

2% yeast

extract,
P. 15%
roqueforti sucrose; Day 10 ~3.0 <0.5 ~1.2 [2]
"B Strain" stationary

culture at

25°C
Day 14 ~1.5 ~1.0 ~1.6 [2]
Day 18 <0.5 ~1.5 ~1.7 [2]

Note: Production values are estimated from graphical data presented in the cited literature.[2]

Biosynthesis of Eremofortin C and PR Toxin

Eremofortin C belongs to the eremophilane family of sesquiterpenoids.[2][5][6][7] Its

biosynthesis originates from the isoprenoid pathway. The key transformation in this specific

metabolic route is the conversion of Eremofortin C into PR toxin. This reaction involves the

oxidation of the hydroxymethyl group at the C-12 position of Eremofortin C to an aldehyde

group.[3][8] This single enzymatic step is responsible for the conversion of the non-toxic EC

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://pmc.ncbi.nlm.nih.gov/articles/PMC291417/
https://journals.asm.org/doi/10.1128/aem.39.4.770-776.1980
https://pubmed.ncbi.nlm.nih.gov/16345540/
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://journals.asm.org/doi/pdf/10.1128/aem.57.9.2581-2585.1991
https://www.mdpi.com/2311-5637/9/9/836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

into the biologically active and toxic PR toxin.[3] The enzyme catalyzing this reaction has been
identified as Eremofortin C oxidase, which notably does not require NAD+ or NADP+ for its
activity.[8] Time-course studies have confirmed this precursor-product relationship, showing
that the peak production of Eremofortin C consistently precedes the peak production of PR
toxin.[2][3] As Eremofortin C levels decrease in the culture, PR toxin levels increase, indicating
a direct conversion.[2]

Earnesyl Pyrophosphate » Multiple Steps Eremofortin C Eremofortin C Oxidase PR Toxin
yl Pyrophosp “| (Eremophilane Synthesis) (Hydroxymethyl Group at C-12) (Aldehyde Group at C-12)

Click to download full resolution via product page

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to Eremofortin C and its
subsequent conversion to PR Toxin.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Eremofortin C-producing
P. roqueforti strains and the subsequent extraction and quantification of the metabolite. These
protocols are synthesized from methods described in the scientific literature.[2]

Strain Maintenance and Inoculum Preparation

 Strains:Penicillium roqueforti strains, such as NRRL 849 or ATCC 48778, are suitable for
Eremofortin C production.[2][9]

e Maintenance Medium: Maintain cultures on potato dextrose agar (PDA) slants.

e Inoculum: Prepare a spore suspension by washing the surface of a mature PDA slant culture
with sterile water. This suspension is used to inoculate the liquid production medium.

Culture for Eremofortin C Production

e Production Medium: A common medium is a 2% yeast extract and 15% sucrose solution.
The initial pH should be adjusted to approximately 4.0 for optimal production.[1][3]
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 Cultivation: Dispense the medium into Roux bottles or similar vessels that provide a large
surface area. Inoculate with the spore suspension.

 Incubation: Incubate the bottles as stationary cultures in the dark. The optimal temperature is
between 20-25°C.[1][2][3] Cultures are typically grown for 14-21 days, with samples taken at
various time points for analysis.

Metabolite Extraction

o Separation: At each time point, filter the cultures to separate the mycelium from the liquid
medium.

e Mycelium Processing: Wash the collected mycelial mats with demineralized water. For dry
weight determination, desiccate the mycelium in an oven at 110°C to a constant weight. For
metabolite analysis, the mycelium can be blended with water and then extracted.

 Liquid-Liquid Extraction: Gather the culture filtrate (medium) and extract it multiple times with
a non-polar solvent such as chloroform in a separatory funnel.

o Concentration: Collect the chloroform phases and evaporate them to dryness under reduced
pressure to yield a crude extract containing Eremofortin C and other metabolites.

Quantification by HPLC

e Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped
with a UV detector.

e Column: A Microporasil 10-um silica gel column (e.g., 4 mm ID by 30 cm long) is effective for
separation.[2]

e Mobile Phase: An isocratic elution with a solvent mixture such as chloroform-tetrahydrofuran
(75:25, vol/vol) at a flow rate of 1.5 ml/min can be used.[2]

o Detection: Monitor the eluent at a wavelength of 254 nm, where Eremofortin C and PR toxin
absorb.[2]

» Quantification: Prepare standard solutions of purified Eremofortin C at known
concentrations to generate a calibration curve. Quantify the amount of Eremofortin C in the
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crude extracts by comparing the peak height or area to the standard curve.

Experimental and Analytical Workflow

The overall process for identifying, producing, and quantifying Eremofortin C from P. roqueforti
follows a systematic workflow. This involves initial strain selection and cultivation, followed by
extraction of the target metabolite, and finally, its separation and quantification using analytical

chromatography.
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Caption: Workflow for the production and quantification of Eremofortin C from Penicillium
roqueforti.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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